molecular formula C16H22ClN3O2 B1230821 (S)-Renzapride

(S)-Renzapride

Cat. No.: B1230821
M. Wt: 323.82 g/mol
InChI Key: GZSKEXSLDPEFPT-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BRL 24924 involves several steps. One method includes the reaction of 1-azabicyclo[3.3.1]nonan-4-one with hydroxylamine and pyridine in refluxing ethanol to give the corresponding oxime. This oxime is then reduced with sodium in refluxing pentanol, yielding a mixture of exo- and endo-amines . The industrial production methods for BRL 24924 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification processes.

Chemical Reactions Analysis

BRL 24924 undergoes various chemical reactions, including:

Scientific Research Applications

BRL 24924 has a wide range of scientific research applications:

Comparison with Similar Compounds

BRL 24924 is similar to other substituted benzamides such as metoclopramide and cisapride. it is unique in its ability to stimulate gastrointestinal motility without significant dopamine receptor antagonism . Other similar compounds include:

BRL 24924 stands out due to its selective action on 5-HT3 receptors and its potential for fewer side effects compared to other prokinetic agents .

Properties

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1

InChI Key

GZSKEXSLDPEFPT-HZMBPMFUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@H]2C3)Cl)N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Synonyms

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

Origin of Product

United States

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